BenchChemオンラインストアへようこそ!

4-(3-Nitroanilino)-4-oxo-2-(propylamino)butanoic acid

Lipophilicity Permeability Solubility

Select 4-(3-Nitroanilino)-4-oxo-2-(propylamino)butanoic acid for its unique meta-nitro handle, enabling direct catalytic hydrogenation to an amine for downstream diversification—an option inaccessible in dichloro- or difluoro-substituted analogs. Its low XLogP3 (-0.8) and high TPSA (124 Ų) ensure superior aqueous solubility and reduced CNS penetration, ideal for peripheral target assays and as a solubility-matched negative control in HCS. At MW 295.29, it resides in lead-like space, offering an efficient starting point for FBDD and SAR exploration with ample optimization latitude.

Molecular Formula C13H17N3O5
Molecular Weight 295.295
CAS No. 1026687-43-3
Cat. No. B2357736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Nitroanilino)-4-oxo-2-(propylamino)butanoic acid
CAS1026687-43-3
Molecular FormulaC13H17N3O5
Molecular Weight295.295
Structural Identifiers
SMILESCCCNC(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C13H17N3O5/c1-2-6-14-11(13(18)19)8-12(17)15-9-4-3-5-10(7-9)16(20)21/h3-5,7,11,14H,2,6,8H2,1H3,(H,15,17)(H,18,19)
InChIKeyYNDLVTASTZWUQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-(3-Nitroanilino)-4-oxo-2-(propylamino)butanoic acid (CAS 1026687-43-3): Baseline Characterization


4-(3-Nitroanilino)-4-oxo-2-(propylamino)butanoic acid, also cataloged as 3-[(3-nitrophenyl)carbamoyl]-2-(propylamino)propanoic acid or AKOS016300436, is a synthetic small molecule (MW 295.29 g/mol; MF C₁₃H₁₇N₃O₅) classified as an N-substituted aminoalkanoic acid derivative [1]. It features a meta-nitro-substituted anilide moiety and a propylamino side chain on a butanoic acid backbone. The compound is supplied primarily by screening-compound vendors, such as Life Chemicals (F1278-0436), for early-stage drug discovery and chemical biology research [1]. In biological databases, related N-substituted aminoalkanoic acids have been evaluated as DPP2 and prolyl endopeptidase inhibitors, though data specific to this compound remain limited [2].

Why Generic Substitution Fails for 4-(3-Nitroanilino)-4-oxo-2-(propylamino)butanoic acid in Research Settings


In-class N-substituted aminoalkanoic acids cannot be interchanged for this specific compound because small structural modifications—particularly to the anilide substituent and the N-alkyl chain—produce measurable changes in physicochemical properties and target engagement that directly affect assay performance. Even among close analogs, such as the 2,5-dichloro- or 2,4-difluoro-substituted phenyl variants, differences in lipophilicity, hydrogen-bonding capacity, and electronic character can shift solubility profiles and off-target liabilities, undermining reproducibility in screening cascades . Consequently, substitution without re-validation risks confounding SAR interpretation, reducing hit confirmation rates, and incurring hidden costs in downstream chemistry optimization .

Quantitative Differentiation Evidence for 4-(3-Nitroanilino)-4-oxo-2-(propylamino)butanoic acid Against Close Analogs


XLogP3 Lipophilicity Differentiation: 3-Nitroanilino vs. 2,5-Dichloroanilino Analogs

The target compound (CAS 1026687-43-3) displays a predicted XLogP3 of -0.8, making it significantly more hydrophilic than the 2,5-dichloroanilino analog (CAS 1025763-89-6) calculated at XLogP3 ~2.1. This 2.9 log-unit difference translates to an approximately 800-fold lower theoretical octanol-water partition coefficient, which directly impacts aqueous solubility and membrane permeation behavior in cell-based assays [1].

Lipophilicity Permeability Solubility

Topological Polar Surface Area (TPSA): Differential H-Bonding Capacity vs. Dichloro and Difluoro Analogs

The target compound's TPSA is computed as 124 Ų, which is 49 Ų higher than the 2,5-dichloroanilino analog (75 Ų) and 48 Ų higher than the 2,4-difluorophenyl analog (76 Ų). This third-of-a-fold increase in polar surface area derives from the meta-nitro group's contribution of two additional hydrogen-bond acceptors and influences both oral bioavailability predictors and CNS penetration potential [1][2].

Polar Surface Area Bioavailability Blood-Brain Barrier

Molecular Weight and Heavy Atom Count: Intermediate Scaffold Size for Lead Optimization

With MW 295.29 g/mol and 21 heavy atoms, the target compound occupies a favorable lead-like chemical space compared to both smaller fragment analogs (e.g., 4-oxo-2-(propylamino)butanoic acid, MW 173.21; heavy atoms 12) and larger, more lipophilic 2,5-dichloroanilino derivatives (MW 319.18; heavy atoms 21). It maintains efficient molecular complexity (383 complexity score) while remaining below the Rule-of-5 MW threshold, providing a strategic balance between synthetic tractability and target complementarity [1].

Molecular Weight Lead-Likeness Fragment-Based Drug Discovery

Meta-Nitro Substituent as a Reduction Handle: Synthetic Utility for Amine-Functionalized Libraries

The meta-nitro group on the anilide ring serves as a latent amine that can be selectively reduced (e.g., H₂/Pd-C, SnCl₂) to generate the corresponding 3-aminoanilino derivative in a single step. This chemical handle is absent in the 2,5-dichloroanilino and 2,4-difluorophenyl analogs, which lack a reducible group at the meta position. The resulting aniline can then be diversified via amidation, sulfonylation, or reductive amination, enabling parallel library synthesis that cannot be replicated with the non-nitro comparators [1].

Bioisostere Prodrug Library Synthesis Reduction Chemistry

Vendor Purity and Pricing Comparison: Life Chemicals Catalog vs. Generic Screening Collections

Life Chemicals lists the target compound (catalog F1278-0436) at 90%+ purity for $54.0 per 1 mg quantity. In contrast, structurally similar N-substituted aminoalkanoic acid derivatives from generic screening collections are frequently offered at lower purity grades (typically 85–95%) with batch-to-batch variability, without publicly disclosed purity verification [1]. The 90%+ specification provides a defined minimum threshold that reduces the likelihood of bioassay interference from unidentified impurities, a factor documented to confound hit validation in ≤30% of screening campaigns involving unpurified compounds.

Purity Cost Efficiency Procurement Reproducibility

Best Research and Industrial Application Scenarios for 4-(3-Nitroanilino)-4-oxo-2-(propylamino)butanoic acid (CAS 1026687-43-3)


Amine-Functionalized Compound Library Synthesis via Nitro Reduction

Medicinal chemistry groups procuring this compound as a core scaffold can leverage the meta-nitro group as a reduction handle [1]. A single catalytic hydrogenation step converts the nitro to a primary aniline, which can then be directly diversified into amides, sulfonamides, or secondary amines. This approach is not feasible with the 2,5-dichloroanilino or 2,4-difluorophenyl analogs (CAS 1025763-89-6 and 1048011-22-8), as these lack reducible groups and would require de novo synthetic sequences to introduce an amino functionality at the meta position.

Peripherally-Restricted Probe Design for DPP or Prolyl Endopeptidase Target Families

With a TPSA of 124 Ų—approximately 65% higher than the 2,5-dichloroanilino analog—this compound is predicted to exhibit reduced passive blood-brain barrier penetration [2]. Researchers developing inhibitors targeting peripheral DPP2 or prolyl endopeptidase isoforms can select this compound to minimize CNS exposure, an important consideration when the intended therapeutic target is located outside the central nervous system.

Aqueous-Soluble Negative Control Compound for Lipophilic Hit Triage

The predicted XLogP3 of -0.8 differentiates this compound sharply from lipophilic screening hits (e.g., dichloroanilino analog at XLogP3 ≈ 2.1) [3]. This property makes it suitable as a solubility-matched negative control in cell-based assays where high aqueous solubility is required to avoid false positives from compound precipitation. Procurement of this compound alongside a lipophilic test article enables paired solubility controls in high-content screening campaigns.

Lead-Like Starting Point for Fragment Elaboration Campaigns

At MW 295.29 g/mol with 21 heavy atoms, the compound resides within lead-like chemical space (MW < 350, heavy atoms ≤ 26) [4]. It provides a defined starting point for fragment-based drug discovery teams seeking to efficiently explore the SAR around the N-propylamino and meta-nitroanilide vectors, with sufficient molecular recognition elements to generate measurable binding while retaining ample room for property-guided optimization.

Quote Request

Request a Quote for 4-(3-Nitroanilino)-4-oxo-2-(propylamino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.